BenchChemオンラインストアへようこそ!

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran

lipophilicity drug-likeness ADME prediction

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran (CAS 1432609-54-5) is a heterocyclic building block with the molecular formula C₈H₆BrFO and a molecular weight of 217.04 g/mol. It belongs to the 2,3-dihydrobenzofuran class, a privileged scaffold in medicinal chemistry and drug synthesis.

Molecular Formula C8H6BrFO
Molecular Weight 217.037
CAS No. 1432609-54-5
Cat. No. B2761380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran
CAS1432609-54-5
Molecular FormulaC8H6BrFO
Molecular Weight217.037
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2Br)F
InChIInChI=1S/C8H6BrFO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4H,1-2H2
InChIKeyYMTDRJZBYRHXTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran (CAS 1432609-54-5): Orthogonally Functionalized Dihydrobenzofuran Scaffold for Medicinal Chemistry and Chemical Biology Procurement


7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran (CAS 1432609-54-5) is a heterocyclic building block with the molecular formula C₈H₆BrFO and a molecular weight of 217.04 g/mol . It belongs to the 2,3-dihydrobenzofuran class, a privileged scaffold in medicinal chemistry and drug synthesis [1]. The compound is distinguished by the simultaneous presence of bromine at the 7-position and fluorine at the 5-position on the saturated dihydrofuran ring. This orthogonally halogenated substitution pattern is significant because it enables sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura at the bromine site and nucleophilic aromatic substitution or metal-catalyzed coupling at the fluorine site), a synthetic feature not available in mono-halogenated analogs [1].

Why Generic Substitution Fails for 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran in Research Procurement


Mono-halogenated or non-halogenated 2,3-dihydrobenzofuran analogs cannot serve as direct replacements for 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran because the dual halogenation pattern fundamentally alters physicochemical properties (e.g., lipophilicity) and synthetic versatility. The presence of both bromine and fluorine introduces orthogonal reactivity handles, enabling sequential diversification strategies that are impossible with singly halogenated counterparts . In addition, structure-activity relationship (SAR) studies on closely related fluorinated dihydrobenzofuran derivatives have demonstrated that the combination of fluorine and bromine substituents significantly enhances anti-inflammatory and anticancer biological activity relative to mono-substituted or unsubstituted analogs [1]. Consequently, substituting this compound with 7-bromo-2,3-dihydrobenzofuran or 5-fluoro-2,3-dihydrobenzofuran would compromise both the synthetic route design and the biological readout in comparative studies.

Quantitative Differentiation of 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran Against Closest Analogs


Elevated Lipophilicity (LogP) Relative to Mono-Halogenated 2,3-Dihydrobenzofuran Analogs

The target compound exhibits a higher predicted logP compared to its mono-halogenated analogs. The logP of 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran is 2.5231 , versus 2.3840 for 7-Bromo-2,3-dihydrobenzofuran (CAS 206347-30-0) and 1.7606 for 5-Fluoro-2,3-dihydrobenzofuran (CAS 245762-35-0) . This represents an increase of approximately 0.14 log units over the brominated-only analog and 0.76 log units over the fluorinated-only analog.

lipophilicity drug-likeness ADME prediction

Orthogonal Halogen Reactivity for Sequential Cross-Coupling: Synthetic Differentiation from Mono-Halogenated Analogs

The presence of a bromine atom at C7 and a fluorine atom at C5 provides orthogonal reactivity handles. The C-Br bond is reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the C-F bond is generally inert under these conditions, allowing for chemoselective functionalization [1]. In contrast, 7-Bromo-2,3-dihydrobenzofuran (CAS 206347-30-0) offers only one reactive halogen, and 5-Fluoro-2,3-dihydrobenzofuran (CAS 245762-35-0) has a C-F bond that is significantly less reactive toward oxidative addition. Synthetic routes for 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran typically involve bromination followed by fluorination of the 2,3-dihydro-1-benzofuran core , yielding a product suitable for iterative diversification.

chemoselective cross-coupling Suzuki-Miyaura building block versatility

Enhanced Anticancer Activity in Class-Level SAR: Difluorinated Bromo-Dihydrobenzofuran Analogs Inhibit HCT116 Proliferation by ~70%

In a 2023 study of fluorinated benzofuran and dihydrobenzofuran derivatives, compounds bearing both fluorine (including difluoro substitution) and bromine substituents demonstrated potent dual anti-inflammatory and anticancer activity. Two compounds with difluorine, bromine, and ester or carboxylic acid groups inhibited HCT116 colorectal adenocarcinoma cell proliferation by approximately 70%, accompanied by ~80% DNA fragmentation and concentration-dependent PARP-1 cleavage and Bcl-2 downregulation [1]. The SAR analysis concluded that the combination of fluorine and bromine substituents was critical for enhanced biological activity [1]. While 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran itself was not among the nine compounds directly tested, it shares the core dihydrobenzofuran scaffold with bromine at C7 and fluorine at C5, corresponding to key pharmacophoric elements identified in the active compounds.

anticancer HCT116 anti-inflammatory SAR

Commercial Availability at Defined Purity: 98% Baseline Enables Reproducible SAR Studies

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran is commercially available from multiple vendors at a specified purity of 98% (Product No. 1726323) . This purity level provides a defined quality baseline for reproducible biological assays and synthetic transformations. In contrast, the closest mono-halogenated analog, 7-Bromo-2,3-dihydrobenzofuran (CAS 206347-30-0), is also available at 98% purity , but lacks the fluorine handle. The fluorinated-only analog 5-Fluoro-2,3-dihydrobenzofuran (CAS 245762-35-0) is available at 95–98% purity depending on supplier , introducing potential batch-to-batch variability that can confound SAR interpretation.

purity specification reproducibility procurement quality

GHS Hazard Classification Defines Safe Handling Parameters for Laboratory Procurement

The compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) with corresponding precautionary codes P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362-P403+P233-P405-P501 . This comprehensive GHS profile enables procurement officers and laboratory managers to implement appropriate engineering controls and personal protective equipment protocols prior to compound receipt, reducing laboratory downtime.

safety data GHS classification laboratory handling

Optimal Application Scenarios for Procuring 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran


Diversity-Oriented Synthesis of Dihydrobenzofuran-Focused Compound Libraries via Iterative Cross-Coupling

Medicinal chemistry teams building dihydrobenzofuran-based screening libraries should prioritize 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran as the core scaffold. The orthogonal C7-Br and C5-F handles enable a first-stage Suzuki-Miyaura coupling at the bromine position followed by a second diversification step at the fluorine position (e.g., via nucleophilic aromatic substitution after appropriate activation or via emerging photoredox C-F activation methods). This iterative strategy maximizes scaffold diversity from a single starting material, reducing procurement complexity and overall synthesis cost [1].

SAR Studies in Inflammation-Associated Colorectal Cancer Models

Investigators studying the link between chronic inflammation and tumorigenesis in colorectal cancer should use 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran as a starting point for lead optimization. Recent class-level evidence demonstrates that fluorinated bromo-dihydrobenzofuran derivatives achieve ~70% inhibition of HCT116 colorectal cancer cell proliferation and significantly suppress COX-2-mediated PGE2 production (IC₅₀ values as low as 1.48 µM) [2]. The bromine and fluorine substitution pattern on the dihydrobenzofuran core was identified as a critical pharmacophoric feature [2], making this specific building block directly relevant for generating novel analogs with dual anti-inflammatory and anticancer activity.

Physicochemical Property Optimization in CNS Drug Discovery Programs

For CNS-targeted programs where balanced lipophilicity is critical for blood-brain barrier penetration, 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran offers a LogP of 2.52 , placing it within the optimal CNS drug space (LogP 2–4). This is an improvement over the mono-fluorinated analog (LogP 1.76) which may suffer from insufficient passive permeability, and represents a moderate increase over the brominated-only analog (LogP 2.38). The fluorine atom additionally provides metabolic stability at the 5-position, a well-established advantage of fluorinated aromatic scaffolds in medicinal chemistry.

Chemical Biology Probe Development Requiring Bioorthogonal Handles

Researchers developing chemical biology probes that require a synthetic handle for late-stage functionalization (e.g., biotin or fluorophore conjugation) can exploit the C7-bromine as a site for installing a linker while retaining the C5-fluorine for modulating target binding or for use as a ¹⁹F NMR reporter. This dual functionality within a compact dihydrobenzofuran scaffold (MW 217.04) enables the design of minimalist probes with minimal perturbation of the parent ligand's binding conformation.

Quote Request

Request a Quote for 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.